molecular formula C8H9N5 B13083121 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13083121
M. Wt: 175.19 g/mol
InChI Key: MGCJDLPCLGVCPE-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles. The general synthetic route involves the following steps:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-amine
  • 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine
  • 1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-4-amine

Uniqueness

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the triazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)triazol-4-amine

InChI

InChI=1S/C8H9N5/c9-8-6-13(12-11-8)5-7-2-1-3-10-4-7/h1-4,6H,5,9H2

InChI Key

MGCJDLPCLGVCPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(N=N2)N

Origin of Product

United States

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